molecular formula C15H19N5O4S B12210038 1-[(4-ethoxyphenyl)sulfonyl]-N-4H-1,2,4-triazol-4-ylprolinamide

1-[(4-ethoxyphenyl)sulfonyl]-N-4H-1,2,4-triazol-4-ylprolinamide

Cat. No.: B12210038
M. Wt: 365.4 g/mol
InChI Key: VWMWBHYIVUXFCT-UHFFFAOYSA-N
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Description

1-[(4-Ethoxyphenyl)sulfonyl]-N-4H-1,2,4-triazol-4-ylprolinamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to an ethoxyphenyl ring, a triazole ring, and a prolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-ethoxyphenyl)sulfonyl]-N-4H-1,2,4-triazol-4-ylprolinamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Ethoxyphenyl Sulfonyl Chloride: The starting material, 4-ethoxybenzenesulfonyl chloride, is prepared by reacting 4-ethoxybenzenesulfonic acid with thionyl chloride.

    Coupling with Triazole: The sulfonyl chloride is then reacted with 4H-1,2,4-triazole in the presence of a base such as triethylamine to form the sulfonyl-triazole intermediate.

    Amidation: The final step involves the reaction of the sulfonyl-triazole intermediate with proline or its derivatives to form the desired prolinamide compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Ethoxyphenyl)sulfonyl]-N-4H-1,2,4-triazol-4-ylprolinamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products:

    Oxidation: Formation of 4-ethoxybenzenesulfonic acid derivatives.

    Reduction: Formation of 4-ethoxybenzenethiol or 4-ethoxybenzenesulfide.

    Substitution: Formation of various substituted sulfonamides or ethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(4-ethoxyphenyl)sulfonyl]-N-4H-1,2,4-triazol-4-ylprolinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activity. The triazole ring may also contribute to binding affinity and specificity by interacting with aromatic or hydrophobic pockets in the target protein.

Comparison with Similar Compounds

  • 1-[(4-Methoxyphenyl)sulfonyl]-N-4H-1,2,4-triazol-4-ylprolinamide
  • 1-[(4-Chlorophenyl)sulfonyl]-N-4H-1,2,4-triazol-4-ylprolinamide
  • 1-[(4-Methylphenyl)sulfonyl]-N-4H-1,2,4-triazol-4-ylprolinamide

Comparison: 1-[(4-Ethoxyphenyl)sulfonyl]-N-4H-1,2,4-triazol-4-ylprolinamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and binding affinity compared to its analogs. The ethoxy group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C15H19N5O4S

Molecular Weight

365.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)sulfonyl-N-(1,2,4-triazol-4-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C15H19N5O4S/c1-2-24-12-5-7-13(8-6-12)25(22,23)20-9-3-4-14(20)15(21)18-19-10-16-17-11-19/h5-8,10-11,14H,2-4,9H2,1H3,(H,18,21)

InChI Key

VWMWBHYIVUXFCT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NN3C=NN=C3

Origin of Product

United States

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